![molecular formula C13H8Br4O2 B14345888 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol CAS No. 91261-00-6](/img/structure/B14345888.png)
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol is a brominated phenol derivative This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol typically involves the bromination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of phenolic derivatives with fewer bromine atoms.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol involves its interaction with biological molecules. The bromine atoms and hydroxyl group can form hydrogen bonds and halogen bonds with target proteins, affecting their function. The compound may also interfere with cellular pathways by modulating enzyme activity or disrupting membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,5-Dibromophenol
Uniqueness
2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol is unique due to the presence of multiple bromine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to other dibromophenols, this compound has enhanced stability and specific interactions with biological targets, making it valuable for various applications.
Propriétés
Numéro CAS |
91261-00-6 |
|---|---|
Formule moléculaire |
C13H8Br4O2 |
Poids moléculaire |
515.8 g/mol |
Nom IUPAC |
2,6-dibromo-4-[(3,5-dibromo-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H8Br4O2/c14-8-4-7(12(18)11(17)5-8)1-6-2-9(15)13(19)10(16)3-6/h2-5,18-19H,1H2 |
Clé InChI |
KQYHUMOZWUBEPG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)CC2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
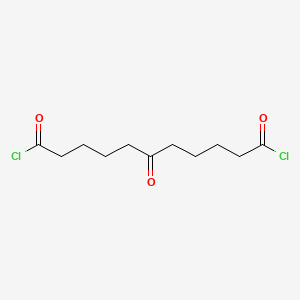
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
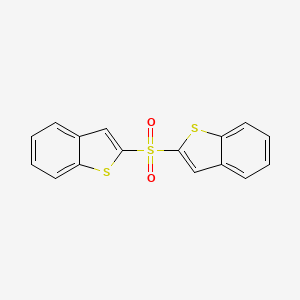
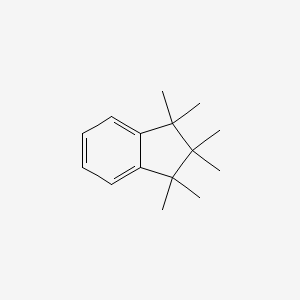

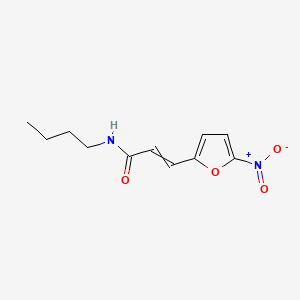

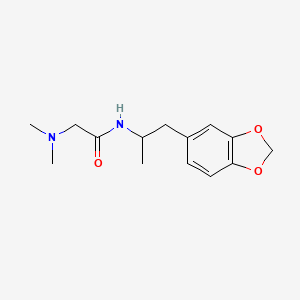
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
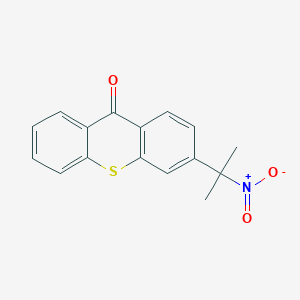

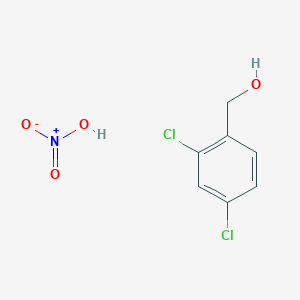
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
